molecular formula C48H50N8O2Si B1587623 Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide CAS No. 85214-70-6

Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide

Cat. No. B1587623
CAS RN: 85214-70-6
M. Wt: 799 g/mol
InChI Key: YTJFELPKNFDSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide, commonly known as SiPc(OH)2, is a phthalocyanine derivative that has shown great potential in scientific research applications. This compound has gained attention due to its unique properties, such as high solubility, chemical stability, and photochemical activity.

Scientific Research Applications

Organic Electronics

Phthalocyanine derivatives have been utilized as semiconductor layers in organic thin-film transistors (OTFTs) based on their Langmuir−Blodgett (LB) films. These derivatives demonstrate promising electronic properties, making them suitable for applications in field-effect transistors, where they can operate as p-channel semiconductors. The molecular ordering and electronic properties of these films have been thoroughly examined, revealing their potential in organic electronics (Xiao et al., 2003).

Photodynamic Therapy

Silicon(IV) phthalocyanines have been investigated for their photophysical and biological properties, particularly in photodynamic therapy (PDT). These compounds exhibit high solubility, nonaggregation in specific solvents, and significant photocytotoxicity against various cancer cell lines. The ability of these derivatives to generate reactive oxygen species under light exposure makes them potential candidates for targeted cancer treatments (Lo et al., 2007).

Supramolecular Chemistry

The study of novel liquid crystalline crown ether-substituted phthalocyanines has opened new avenues in supramolecular chemistry. These compounds exhibit self-assembly into molecular cables and networks, which can be considered as molecular wires and channels for ions. Their unique assembly behavior and interaction with metal ions highlight their potential in developing molecular electronics and ionoelectronics (Nostrum et al., 1995).

Electropolymerization

The design and synthesis of electropolymerizable silicon(IV) phthalocyanine derivatives have demonstrated their utility in forming conductive polymers. These materials show potential in electronic devices due to their electropolymerization properties, which can be controlled to form conductive layers and structures (Bıyıklıoğlu & Alp, 2015).

Nonlinear Optical Properties

Silicon phthalocyanine derivatives have been explored for their nonlinear optical properties, particularly in the context of optical limiting and photonic applications. These studies reveal the potential of phthalocyanine nanocrystals and nanoconjugates in enhancing optical limiting responses, making them suitable for protecting optical sensors and human eyes from high-intensity light sources (Matshitse & Nyokong, 2020).

properties

IUPAC Name

4,13,22,31-tetratert-butyl-38,38-dihydroxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H50N8O2Si/c1-45(2,3)25-13-17-29-33(21-25)39-49-37(29)51-43-36-24-28(48(10,11)12)16-20-32(36)42-54-40-34-22-26(46(4,5)6)14-18-30(34)38(50-40)52-44-35-23-27(47(7,8)9)15-19-31(35)41(53-39)55(44)59(57,58)56(42)43/h13-24,57-58H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJFELPKNFDSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=C5C=C(C=CC5=C6N4[Si](N7C(=NC2=N3)C8=C(C7=NC9=NC(=N6)C1=C9C=CC(=C1)C(C)(C)C)C=C(C=C8)C(C)(C)C)(O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H50N8O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399066
Record name Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

799.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide

CAS RN

85214-70-6
Record name Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide
Reactant of Route 2
Reactant of Route 2
Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide
Reactant of Route 3
Reactant of Route 3
Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide
Reactant of Route 4
Reactant of Route 4
Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide
Reactant of Route 5
Reactant of Route 5
Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide
Reactant of Route 6
Reactant of Route 6
Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.